
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a nitrophenyl group at the 4-position of the thiazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-Aminophenyl)-1,3-thiazol-2(3H)-one.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in treating conditions like depression and Parkinson’s disease .
類似化合物との比較
Similar Compounds
4-(3-Nitrophenyl)-1,3-thiazol-2-ylhydrazone: Shares a similar thiazole core but has a hydrazone group instead of a ketone.
8-nitro-4-(3-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline: Contains a nitrophenyl group but has a different heterocyclic structure.
Uniqueness
4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one is unique due to its specific combination of a nitrophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit MAO selectively makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
856938-77-7 |
|---|---|
分子式 |
C9H6N2O3S |
分子量 |
222.22 g/mol |
IUPAC名 |
4-(3-nitrophenyl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H6N2O3S/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-5H,(H,10,12) |
InChIキー |
OXCPEFDPGKSSFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


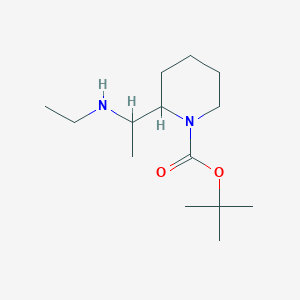
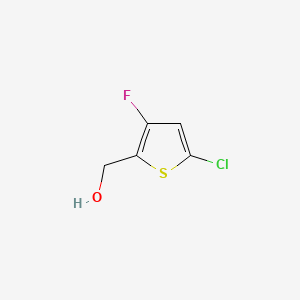
![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

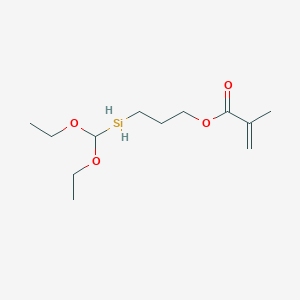
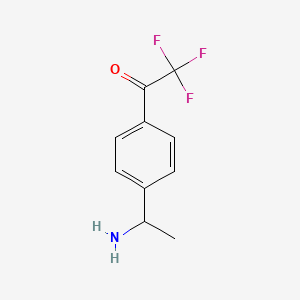
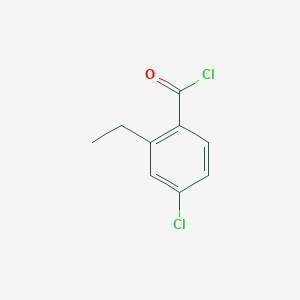
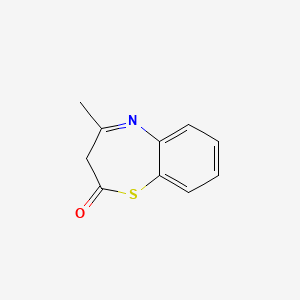
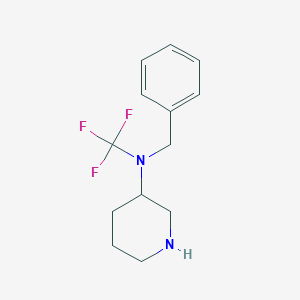
![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)
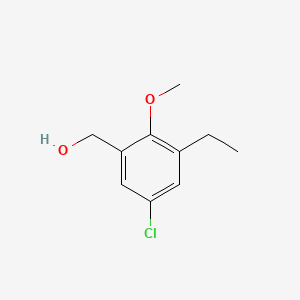
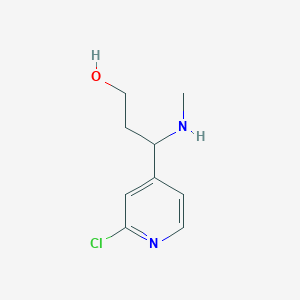

![2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
